molecular formula C15H20ClN3O2S2 B5138775 3-({[(4-chlorophenyl)amino]carbonyl}amino)-3-oxopropyl diethyldithiocarbamate CAS No. 6429-58-9

3-({[(4-chlorophenyl)amino]carbonyl}amino)-3-oxopropyl diethyldithiocarbamate

Cat. No. B5138775
CAS RN: 6429-58-9
M. Wt: 373.9 g/mol
InChI Key: MVSWZITVTBLZAM-UHFFFAOYSA-N
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Description

3-({[(4-chlorophenyl)amino]carbonyl}amino)-3-oxopropyl diethyldithiocarbamate, also known as Diethyldithiocarbamate (DDC), is a chemical compound that has been used in scientific research for many years. It is a synthetic molecule that has been synthesized for various applications, including as an antioxidant, a metal chelator, and a cancer treatment.

Mechanism of Action

DDC acts as a metal chelator, binding to metal ions such as copper and zinc. This binding prevents the metal ions from participating in chemical reactions that can generate free radicals, which can damage cells and cause oxidative stress. DDC has also been shown to inhibit the activity of enzymes that produce free radicals, further reducing oxidative stress.
Biochemical and Physiological Effects:
DDC has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce the levels of reactive oxygen species (ROS) in cells, which can prevent oxidative damage to DNA, proteins, and lipids. DDC has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Additionally, DDC has been shown to protect against neurodegeneration by reducing oxidative stress and inflammation.

Advantages and Limitations for Lab Experiments

DDC has several advantages for use in lab experiments. It is relatively inexpensive and easy to synthesize, and it has a long shelf life. DDC is also highly stable and can be stored for extended periods without degradation. However, DDC has some limitations, including its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for research on DDC. One potential application is in the treatment of cancer, where DDC has shown promising results in preclinical studies. Another area of research is in the treatment of neurodegenerative diseases, where DDC has been shown to have neuroprotective effects. Additionally, DDC could be used as a tool in the study of metal ion metabolism and its role in disease. Finally, further research is needed to optimize the synthesis of DDC and to develop more effective formulations for clinical use.
Conclusion:
In conclusion, DDC is a synthetic molecule that has been used in scientific research for many years. It has a variety of applications, including as an antioxidant, a metal chelator, and a cancer treatment. DDC acts by binding to metal ions and reducing oxidative stress, which can prevent damage to cells and tissues. While DDC has several advantages for use in lab experiments, further research is needed to optimize its synthesis and develop more effective formulations for clinical use.

Synthesis Methods

DDC is synthesized by reacting diethyldithiocarbamate with 4-chlorophenyl isocyanate in a solvent such as chloroform or dichloromethane. The reaction is carried out at room temperature, and the product is purified by recrystallization from an appropriate solvent.

Scientific Research Applications

DDC has been used in scientific research for many years due to its ability to chelate metals and its antioxidant properties. It has been shown to have therapeutic potential in the treatment of various diseases, including cancer, neurodegenerative diseases, and cardiovascular diseases.

properties

IUPAC Name

[3-[(4-chlorophenyl)carbamoylamino]-3-oxopropyl] N,N-diethylcarbamodithioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20ClN3O2S2/c1-3-19(4-2)15(22)23-10-9-13(20)18-14(21)17-12-7-5-11(16)6-8-12/h5-8H,3-4,9-10H2,1-2H3,(H2,17,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVSWZITVTBLZAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=S)SCCC(=O)NC(=O)NC1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20367703
Record name ST025386
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20367703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

373.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[3-[(4-chlorophenyl)carbamoylamino]-3-oxopropyl] N,N-diethylcarbamodithioate

CAS RN

6429-58-9
Record name ST025386
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20367703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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